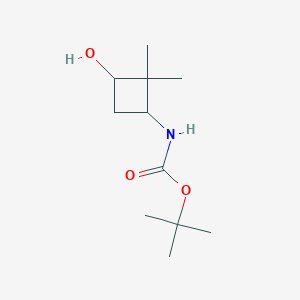
2,3-Diamino-6-fluorobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-6-fluorobenzotrifluoride is a chemical compound with the CAS Number: 1440535-07-8 . It has a molecular weight of 194.13 . The IUPAC name for this compound is 4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine . It is typically stored at ambient temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F4N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a study on the defluorination of trifluoromethylphenyl groups, a moiety that is commonly incorporated into numerous pharmaceutical and agricultural chemicals, has been reported .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 194.13 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
2,3-Diamino-6-fluorobenzotrifluoride has been explored for its potential in synthesizing compounds with antitumor activities. A notable study described the synthesis of a compound with significant activity against a specific type of carcinoma in rats, indicating the role of this compound derivatives in cancer research (Grivsky et al., 1980).
Explosives Research
In the field of explosives, this compound-related compounds have been investigated. A study reported the synthesis of novel, thermally stable explosives showing properties like detonation velocity and pressure, which are comparable to known explosive compounds (Zhang et al., 2019).
Fluorescence and Photoluminescence Research
The compound has been used in the synthesis of derivatives showing dual emission and mechanofluorochromism, important for applications in fluorescence-based technologies (Nishida et al., 2016). Another research focused on fluorene derivatives exhibiting strong blue emission, indicating its utility in photoluminescence studies (Guo et al., 2011).
Chromatography and Assay Development
This compound derivatives have been synthesized for use in chromatographic fluorimetric assays, underscoring their significance in analytical chemistry (McLellan & Thornalley, 1992).
Polymer Photovoltaic Cells
The compound has been incorporated into the synthesis of conjugated polymers for use in polymer solar cells, demonstrating its application in renewable energy technologies (Li et al., 2014).
Catalysis in Hydrodefluorination
In catalysis, this compound-related iron(II) fluoride complexes have been reported for their use in the catalytic hydrodefluorination of fluorocarbons, an important process in organic synthesis (Vela et al., 2005).
Spectrophotometric and Fluorometric Applications
The derivatives of this compound have been explored as fluorogenic reagents for α-dicarbonyl compounds, demonstrating their utility in spectrophotometric and fluorometric analyses (Hara et al., 1988).
NMR Spectroscopy in Organic Chemistry
Research on this compound derivatives has contributed to understanding spin-spin coupling constants in organic chemistry, providing insights into molecular structures (Schaefer et al., 1979).
Continuous-Flow Synthesis
The compound has been synthesized in a continuous-flow millireactor, showcasing advancements in chemical manufacturing processes (Chen et al., 2020).
Antibacterial Drug Research
In the pharmaceutical industry, this compound derivatives have been studied for their potential as antibacterial drugs (Straniero et al., 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQMRJNYMGPMCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-07-8 |
Source


|
| Record name | 2,3-Diamino-6-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)



![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)



